molecular formula C13H10BrN3 B2694780 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 478249-02-4

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2694780
CAS No.: 478249-02-4
M. Wt: 288.148
InChI Key: BJJYWSQWRAUOLJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. This brominated heterocyclic scaffold is a versatile building block for the synthesis of novel therapeutic agents, primarily due to the reactivity of the C3-bromine atom, which enables efficient cross-coupling reactions to introduce diverse functional groups . The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in drug discovery, known as a purine analogue with significant pharmacological potential . This specific 3-bromo derivative is particularly useful in the exploration of protein kinase inhibitors (PKIs) for targeted cancer therapy . Researchers utilize this compound to create analogs that act as potent, selective inhibitors of kinases such as Pim-1 and Flt-3, which are critical targets in oncology due to their roles in cell survival, proliferation, and apoptosis . The compound's utility is demonstrated in the construction of 3,5-bis-aminated derivatives via efficient copper-catalyzed Ullmann-type coupling, a key step in generating compounds for biological screening . Key Research Applications: Kinase Inhibitor Development: Serves as a core template for synthesizing potent and selective small-molecule inhibitors targeting oncogenic kinases . Anticancer Agent Discovery: Used to develop compounds that suppress cancer cell proliferation and induce apoptosis, as evidenced by the inhibition of BAD phosphorylation and reduction in colony formation in cellular assays . Medicinal Chemistry SAR Studies: The bromine atom is a strategic handle for systematic structure-activity relationship (SAR) exploration, allowing researchers to rapidly generate diverse compound libraries for optimization . Synthetic Intermediate: Enables efficient further functionalization, including the preparation of other halogenated or aminated derivatives via regioselective reactions . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-12(14)13-15-8-7-11(17(13)16-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJYWSQWRAUOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320148
Record name 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-02-4
Record name 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine typically involves halogenation reactions, where bromine or other halogens are introduced into the pyrazolo[1,5-a]pyrimidine framework. Recent methodologies have demonstrated effective synthetic routes using sodium bromide under optimized conditions to yield this compound with satisfactory purity and yield .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential as an inhibitor in various biochemical pathways:

  • Antimycobacterial Activity : This compound has shown promise as a potent inhibitor of mycobacterial ATP synthase, making it a candidate for treating Mycobacterium tuberculosis infections. Structure-activity relationship studies have indicated that specific substitutions enhance its efficacy against M.tb .
  • Anticancer Properties : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have been identified as multitarget inhibitors with significant anticancer activity. For instance, derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Inhibition of Kinases : Compounds structurally related to this compound have been reported as inhibitors of various kinases, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). These interactions suggest potential applications in cancer therapy by blocking angiogenesis and tumor growth .

Therapeutic Applications

Given its diverse pharmacological profile, this compound could be explored for various therapeutic applications:

  • Antitubercular Agents : The ability to inhibit mycobacterial ATP synthase positions this compound as a potential candidate for developing new antitubercular drugs.
  • Oncology : Its anticancer properties could be leveraged in designing novel cancer therapeutics targeting multiple pathways involved in tumor progression.
  • Neurological Disorders : Some derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their effects on peripheral benzodiazepine receptors, indicating possible applications in treating anxiety and other neurological disorders .

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of action for compounds related to this compound:

StudyFocusFindings
Study A Antimycobacterial ActivityIdentified as potent inhibitors against M.tb with low toxicity profiles.
Study B Anticancer ActivityDemonstrated significant inhibition of tumor growth in MCF-7 breast cancer models.
Study C Kinase InhibitionEffectively inhibited VEGFR and EGFR signaling pathways at low micromolar concentrations.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in these interactions are often related to cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
  • Synthesis : Prepared similarly using NaCl instead of NaBr, yielding 57% under optimized conditions .
  • Reactivity : The chloro analog exhibits lower reactivity in cross-coupling reactions compared to the bromo derivative due to weaker C–Cl bond strength.
  • Applications : Less frequently used in Suzuki–Miyaura couplings but preferred for cost-sensitive syntheses.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
  • Structural Differences : Features a trifluoromethyl group at position 7 and a lactam at position 3.
  • Synthesis : Requires PyBroP-mediated activation for nucleophilic substitution at C-5 .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at C-3, facilitating arylation via Suzuki couplings.
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
  • Dual Halogenation : Contains bromine at C-3 and chlorine at C-7.
  • Reactivity : The C-3 bromine remains more reactive in cross-coupling reactions, while the C-7 chlorine can undergo further functionalization .

Substituent Variations at C-2 and C-7

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
  • Key Difference : Bromine at C-2 instead of C-3.
  • Impact : Alters regioselectivity in cross-coupling reactions; C-2 bromine is less reactive than C-3 bromine due to steric hindrance from the adjacent pyrimidine ring .
7-Ethyl-2-phenylaminopyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Functional Groups : An ethyl group at C-7 and a carboxamide at C-3.
  • Biological Relevance : Demonstrates kinase inhibitory activity, highlighting the importance of C-7 substituents in target binding .
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • Structural Features : Methyl groups at C-2 and C-5, with an amine at C-7.

Biological Activity

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 3-position and a phenyl group at the 7-position of the pyrazolo-pyrimidine framework. Its molecular formula is C13H10BrN3C_{13}H_{10}BrN_3, with a molecular weight of approximately 288.15 g/mol. The compound appears as an off-white solid with a melting point ranging from 174 to 176 °C .

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a critical role in cell cycle regulation . The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. The exact mechanism of action for this compound is still under investigation but is hypothesized to involve similar pathways as other pyrazolo derivatives .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve kinase inhibition leading to reduced proliferation .
  • Molecular Docking Studies : Computational studies suggest strong binding interactions with target proteins involved in cancer pathways, indicating its potential as a lead compound for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It has shown moderate activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low micromolar range .

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for regioselective formation of the pyrazolo-pyrimidine structure .

Case Study 1: Anticancer Potential

A study published in MDPI evaluated various derivatives of pyrazolo[1,5-a]pyrimidines, including this compound. The results indicated that these compounds exhibited potent anticancer activity through CDK inhibition and apoptosis induction in treated cells .

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of the compound against several bacteria. It demonstrated that modifications in the structure could enhance activity against specific pathogens, suggesting avenues for further development in antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntitumorCDK inhibition leading to apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine?

The compound can be synthesized via cyclization of 5-amino-3-phenylpyrazole with appropriate carbonyl precursors, followed by bromination at position 3. A typical method involves refluxing precursors in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization from hexane or cyclohexane . Key steps include controlling reaction time (e.g., 20 hours for bromination) and using silylformamidine for functionalization .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • 1H/13C NMR : Assignments for aromatic protons (δ = 7.2–8.4 ppm) and bromine-induced deshielding effects .
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 1.39 Å) and dihedral angles between fused rings (e.g., 1.3° planar deviation) .

Q. What solvents and reaction conditions are optimal for functionalizing position 7 of pyrazolo[1,5-a]pyrimidines?

Position 7 functionalization often uses polar aprotic solvents (e.g., DMF, dioxane) under inert atmospheres. For example, Suzuki-Miyaura coupling at position 5 requires Pd catalysts (e.g., bis-triphenylphosphine-PdCl₂), Na₂CO₃, and 24-hour reflux at 110°C . Silylformamidine-mediated reactions at position 7 proceed at 60–90°C for 15–30 minutes .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence the compound’s electronic properties and reactivity?

Bromine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., amination or cross-coupling). Comparative studies show brominated derivatives exhibit higher metabolic stability than chloro analogues due to reduced oxidative dehalogenation . DFT calculations further reveal bromine’s impact on HOMO-LUMO gaps, correlating with enhanced binding to kinase active sites .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • NMR discrepancies : Use decoupling experiments or 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, methyl groups at position 2 show distinct triplets (J = 57 Hz) in 1H NMR .
  • X-ray vs. computational data : Cross-validate crystallographic bond lengths (e.g., C–Br = 1.89 Å) with density functional theory (DFT) optimizations .
  • Elemental analysis outliers : Repeat combustion analysis or use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What in vitro assays are suitable for evaluating the antimetabolite activity of this compound?

  • Purine antimetabolite assays : Measure inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in Trypanosoma brucei cultures .
  • Kinase inhibition : Use fluorescence polarization assays to assess binding affinity for KDR kinase (IC₅₀ < 1 µM indicative of potency) .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HepG2, MCF-7) via MTT assays, noting EC₅₀ values and selectivity indices .

Q. How can researchers optimize crystallinity for X-ray diffraction studies of brominated pyrazolo[1,5-a]pyrimidines?

  • Solvent selection : Use low-polarity solvents (e.g., cyclohexane) for slow evaporation, yielding well-defined crystals .
  • Temperature control : Crystallize at −10°C to minimize thermal motion artifacts .
  • Hydrogen bonding : Introduce amine or carboxamide groups to stabilize crystal packing via N–H···O interactions (e.g., inversion dimers with C12–H12···O1 bonds) .

Methodological Considerations

Q. What precautions are critical when handling brominated pyrazolo[1,5-a]pyrimidines in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of brominated byproducts .
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., triethylamine, Pd catalysts) .

Q. How can substituent effects at position 7 be systematically studied to enhance bioactivity?

  • SAR studies : Synthesize analogues with electron-donating (e.g., –OCH₃) or withdrawing (–CF₃) groups at position 7. Compare IC₅₀ values in enzyme assays .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins like CRF1 receptors .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate unreacted precursors (e.g., 5-amino-3-phenylpyrazole) .
  • Limit of detection (LOD) : Achieve ≤0.1% impurity detection via high-sensitivity UV detectors (λ = 254 nm) .

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